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molecular formula C13H24ClNO3 B1245111 OT-551 hydrochloride CAS No. 627085-15-8

OT-551 hydrochloride

Cat. No. B1245111
M. Wt: 277.79 g/mol
InChI Key: BGEXDXBTNACMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825134B2

Procedure details

The nitroxide of Example 5a (2.2 g, 9.15 mmol) was added to a solution of saturated hydrogen chloride in ethanol (20 mL). The red color disappeared quickly and the resulting yellow colored solution was boiled to give clear colorless solution. The solution was concentrated in vacuo, dissolved in 100 mL ethyl acetate and was washed with saturated NaHCO3 to obtain the hydroxylamine free-base. The ethyl acetate layer was separated, acidified with ethereal HCl, and concentrated to give white solid, which was recrystallized from ethanol (10 mL) as a white crystalline solid 1.15 g (4.13 mmol, 45.1%). m.p. 224-228° C. (dec.).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([O:10][C:11]([CH:13]2[CH2:15][CH2:14]2)=[O:12])[CH2:4][C:3]1([CH3:17])[CH3:16].[ClH:18]>C(O)C>[ClH:18].[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([O:10][C:11]([CH:13]2[CH2:14][CH2:15]2)=[O:12])[CH2:4][C:3]1([CH3:17])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)OC(=O)C1CC1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give clear colorless solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 mL ethyl acetate
WASH
Type
WASH
Details
was washed with saturated NaHCO3

Outcomes

Product
Name
Type
product
Smiles
Cl.ON1C(CC(CC1(C)C)OC(=O)C1CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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